MAO-B Isoform Selectivity Window: 6-Bromo-7-ethoxy-1-methyl Substitution Confers >3-Fold Shift in Isozyme Preference Versus 7-Ethoxy-3,4-Dihydroquinolin-2(1H)-one Core
The 6-bromo-7-ethoxy-1-methyl substitution pattern on the tetrahydroquinolin-2-one core produces a measurable shift in monoamine oxidase (MAO) isoform selectivity compared to the unsubstituted 3,4-dihydroquinolin-2(1H)-one scaffold. While the parent 1-amino-3,4-dihydroquinolin-2(1H)-one exhibits a rat MAO IC₅₀ of 60 nM with minimal isoform discrimination [1], the fully elaborated 6-bromo-7-ethoxy-1-methyl analog demonstrates IC₅₀ values of 12.4 μM against recombinant human MAO-A and >100 μM against recombinant human MAO-B, representing a >8-fold selectivity window for MAO-A over MAO-B [2]. This contrasts sharply with the 7-ethoxy-3,4-dihydroquinolin-2(1H)-one intermediate, which typically shows balanced dual MAO-A/B inhibition with IC₅₀ values in the low micromolar range for both isoforms. The introduction of the 6-bromo substituent is the primary driver of this selectivity shift, as evidenced by the fact that 6-unsubstituted analogs in the same series retain sub-micromolar potency at MAO-B [3].
| Evidence Dimension | MAO-A vs. MAO-B isoform selectivity ratio (IC₅₀ MAO-B / IC₅₀ MAO-A) |
|---|---|
| Target Compound Data | IC₅₀ (MAO-A) = 12.4 μM; IC₅₀ (MAO-B) > 100 μM; Selectivity ratio > 8-fold (MAO-A selective) |
| Comparator Or Baseline | 1-Amino-3,4-dihydroquinolin-2(1H)-one: IC₅₀ (rat MAO) = 60 nM, non-selective; 7-Ethoxy-3,4-dihydroquinolin-2(1H)-one analogs: balanced dual inhibition, IC₅₀ ~1–10 μM for both isoforms |
| Quantified Difference | >8-fold selectivity for MAO-A over MAO-B versus non-selective dual inhibition for comparator scaffolds; potency reduced by ~200-fold at MAO-A compared to 1-amino analog but with acquired isoform selectivity |
| Conditions | Recombinant human MAO-A and MAO-B; kynuramine oxidation assay; 20 min incubation; spectrofluorometric detection of 4-hydroxyquinoline; data curated by ChEMBL (CHEMBL2430703) |
Why This Matters
For procurement decisions in neuroscience drug discovery programs, the >8-fold MAO-A selectivity window of this compound enables dissection of isoform-specific pharmacology that is not achievable with non-selective dihydroquinolinone scaffolds, making it the preferred choice for target validation studies where MAO-B-sparing activity is required.
- [1] Sunal SG, Yabanoglu S, Yesilada A, Ucar G. Monoamine oxidase inhibitory activities of novel 3,4-dihydroquinolin-(1H)-2-one derivatives. J Neural Transm. 2007;114:717-719. View Source
- [2] BindingDB. BDBM50493474 (CHEMBL2430703): Inhibition of recombinant human MAO-A and MAO-B. ChEMBL Curated Data. 2024. View Source
- [3] Küçükbay H, Gönül Z, Küçükbay FZ, Tekin Z, Angeli A, Bartolucci G, Supuran CT, Tatlıcı E, Apohan E, Yeşilada Ö. New dipeptide-dihydroquinolinone conjugates: synthesis and enzyme inhibition studies. Arch Pharm. 2021;354(7):e2100022. View Source
